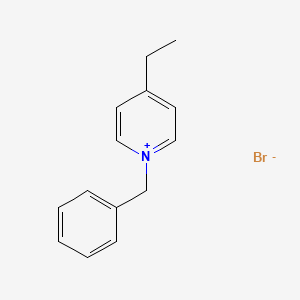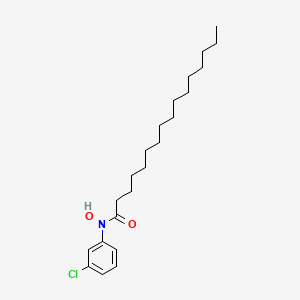
N-(3-Chlorophenyl)-N-hydroxyhexadecanamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-(3-Chlorophenyl)-N-hydroxyhexadecanamide is an organic compound that features a chlorophenyl group attached to a hydroxyhexadecanamide backbone
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of N-(3-Chlorophenyl)-N-hydroxyhexadecanamide typically involves the reaction of 3-chloroaniline with hexadecanoic acid under specific conditions. The reaction is often catalyzed by a coupling agent such as dicyclohexylcarbodiimide (DCC) to facilitate the formation of the amide bond. The reaction is carried out in an inert atmosphere, usually under nitrogen, and at a controlled temperature to ensure the desired product is obtained.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for efficiency, yield, and cost-effectiveness. This could include the use of continuous flow reactors and automated systems to monitor and control reaction parameters.
Analyse Chemischer Reaktionen
Types of Reactions
N-(3-Chlorophenyl)-N-hydroxyhexadecanamide can undergo various chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to form a ketone or aldehyde.
Reduction: The amide bond can be reduced to form an amine.
Substitution: The chlorine atom on the phenyl ring can be substituted with other functional groups through nucleophilic aromatic substitution.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Nucleophiles such as sodium methoxide (NaOCH3) or potassium tert-butoxide (KOtBu) can be used for substitution reactions.
Major Products
Oxidation: Formation of ketones or aldehydes.
Reduction: Formation of primary or secondary amines.
Substitution: Formation of substituted phenyl derivatives.
Wissenschaftliche Forschungsanwendungen
N-(3-Chlorophenyl)-N-hydroxyhexadecanamide has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Explored for its potential therapeutic applications, particularly in the development of new drugs.
Industry: Utilized in the production of specialty chemicals and materials.
Wirkmechanismus
The mechanism of action of N-(3-Chlorophenyl)-N-hydroxyhexadecanamide involves its interaction with specific molecular targets. The compound may act by binding to enzymes or receptors, thereby modulating their activity. The exact pathways and targets can vary depending on the specific application and context in which the compound is used.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- N-(3-Chlorophenyl)-N-hydroxyurea
- N-(3-Chlorophenyl)anthranilic acid
- N-(3-Chlorophenyl)piperazine
Uniqueness
N-(3-Chlorophenyl)-N-hydroxyhexadecanamide is unique due to its long hydrocarbon chain, which imparts distinct physical and chemical properties. This makes it particularly useful in applications where hydrophobic interactions are important, such as in the design of lipid-based drug delivery systems.
Eigenschaften
| 81319-69-9 | |
Molekularformel |
C22H36ClNO2 |
Molekulargewicht |
382.0 g/mol |
IUPAC-Name |
N-(3-chlorophenyl)-N-hydroxyhexadecanamide |
InChI |
InChI=1S/C22H36ClNO2/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-18-22(25)24(26)21-17-15-16-20(23)19-21/h15-17,19,26H,2-14,18H2,1H3 |
InChI-Schlüssel |
KFBMTVUPMVMXHO-UHFFFAOYSA-N |
Kanonische SMILES |
CCCCCCCCCCCCCCCC(=O)N(C1=CC(=CC=C1)Cl)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


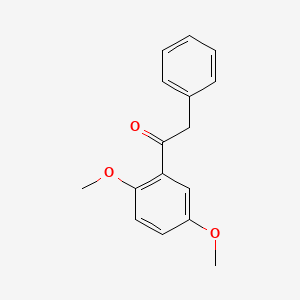


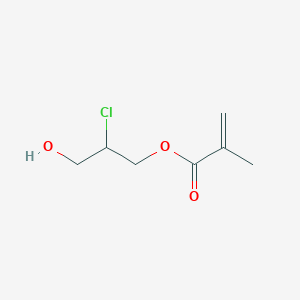
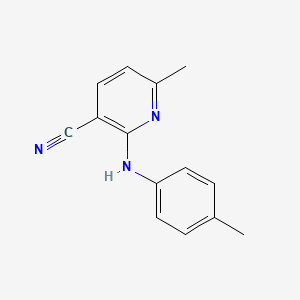
![2-Amino-4-oxo-1,4-dihydropyrido[2,3-d]pyrimidine-6-carbaldehyde](/img/structure/B14431158.png)





